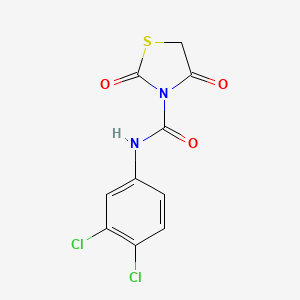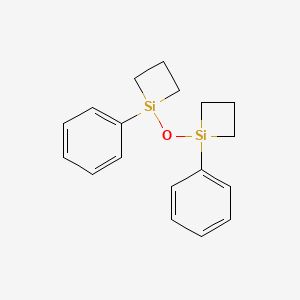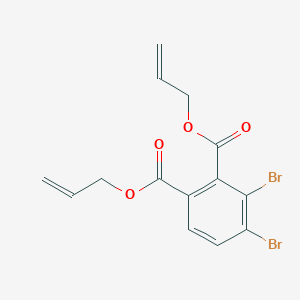
Diprop-2-en-1-yl 3,4-dibromobenzene-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diprop-2-en-1-yl 3,4-dibromobenzene-1,2-dicarboxylate is an organic compound that features a benzene ring substituted with two bromine atoms and two ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diprop-2-en-1-yl 3,4-dibromobenzene-1,2-dicarboxylate typically involves the reaction of 3,4-dibromophthalic anhydride with allyl alcohol under acidic conditions to form the corresponding ester. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Diprop-2-en-1-yl 3,4-dibromobenzene-1,2-dicarboxylate can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atoms on the benzene ring can be substituted by other electrophiles under appropriate conditions.
Nucleophilic Substitution: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Nucleophilic Substitution: Aqueous sodium hydroxide or other strong bases.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution Products: Various substituted benzene derivatives.
Hydrolysis Products: 3,4-dibromophthalic acid and allyl alcohol.
Oxidation and Reduction Products: Different oxidized or reduced forms of the original compound.
Aplicaciones Científicas De Investigación
Diprop-2-en-1-yl 3,4-dibromobenzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of Diprop-2-en-1-yl 3,4-dibromobenzene-1,2-dicarboxylate involves its interaction with various molecular targets. The bromine atoms and ester groups can participate in different chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules or other chemical species . The exact pathways and targets depend on the specific application and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dibromobenzene: A simpler compound with two bromine atoms on the benzene ring.
1,3-Dibromobenzene: Another isomer with bromine atoms in different positions.
1,4-Dibromobenzene: A compound with bromine atoms opposite each other on the benzene ring.
Uniqueness
Diprop-2-en-1-yl 3,4-dibromobenzene-1,2-dicarboxylate is unique due to the presence of both bromine atoms and ester groups on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and applications that are not possible with simpler dibromobenzene derivatives .
Propiedades
Número CAS |
92415-79-7 |
|---|---|
Fórmula molecular |
C14H12Br2O4 |
Peso molecular |
404.05 g/mol |
Nombre IUPAC |
bis(prop-2-enyl) 3,4-dibromobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C14H12Br2O4/c1-3-7-19-13(17)9-5-6-10(15)12(16)11(9)14(18)20-8-4-2/h3-6H,1-2,7-8H2 |
Clave InChI |
IJVXJAGRWQVWCP-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC(=O)C1=C(C(=C(C=C1)Br)Br)C(=O)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-[(2-Methoxyphenyl)methyl]-1,4,7-trioxa-10-azacyclododecane](/img/structure/B14357213.png)

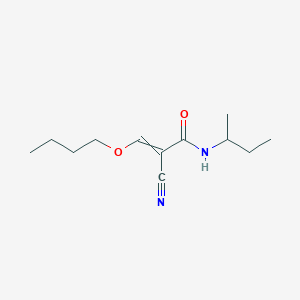
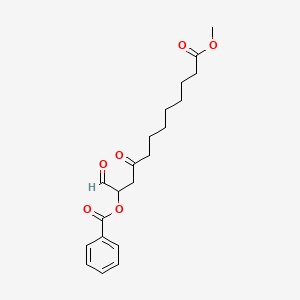
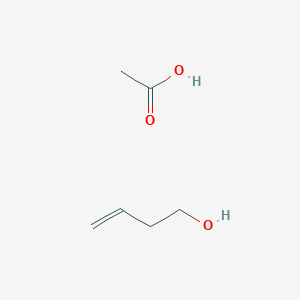

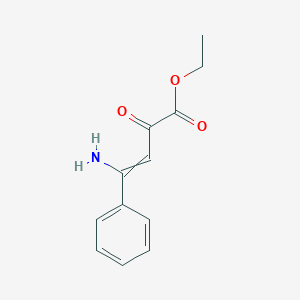
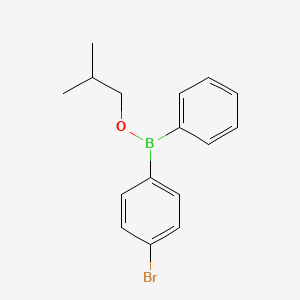
![[2-(Furan-2-yl)phenyl]iodanium iodide](/img/structure/B14357251.png)
